

Spectroscopic and Synthetic Profile of Ethyl 2-formylisonicotinate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 2-formylisonicotinate*

Cat. No.: *B105856*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-formylisonicotinate (CAS No: 21908-08-7), with the molecular formula $C_9H_9NO_3$, is a key heterocyclic building block in medicinal chemistry and materials science.^[1] Its bifunctional nature, possessing both an aldehyde and an ester group on a pyridine scaffold, makes it a versatile precursor for the synthesis of a wide array of more complex molecules. This document provides a detailed guide to its spectroscopic characteristics and a plausible synthetic protocol.

Due to the limited availability of direct experimental spectroscopic data for **Ethyl 2-formylisonicotinate** in the public domain, the data presented herein is a combination of information from available sources and predictions based on the analysis of structurally analogous compounds. These predictions are grounded in established principles of spectroscopic interpretation for heterocyclic and carbonyl-containing molecules.

Spectroscopic Data

The following tables summarize the predicted and known spectroscopic data for **Ethyl 2-formylisonicotinate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted 1H NMR Spectroscopic Data (Solvent: $CDCl_3$, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.1	Singlet	1H	Aldehyde proton (-CHO)
~8.9	Doublet	1H	Pyridine H6
~8.2	Doublet	1H	Pyridine H5
~7.9	Singlet	1H	Pyridine H3
~4.4	Quartet	2H	Methylene protons (-OCH ₂ CH ₃)
~1.4	Triplet	3H	Methyl protons (-OCH ₂ CH ₃)

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~192	Aldehyde Carbonyl (CHO)
~165	Ester Carbonyl (COO)
~155	Pyridine C2
~150	Pyridine C6
~145	Pyridine C4
~125	Pyridine C5
~122	Pyridine C3
~62	Methylene Carbon (-OCH ₂ CH ₃)
~14	Methyl Carbon (-OCH ₂ CH ₃)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2820, ~2720	Medium	C-H stretch of aldehyde
~1730	Strong	C=O stretch of ester
~1700	Strong	C=O stretch of aldehyde
~1590, ~1470	Medium-Strong	C=C and C=N stretching of pyridine ring
~1250	Strong	C-O stretch of ester

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
179	[M] ⁺ (Molecular Ion)
150	[M - CHO] ⁺
134	[M - OCH ₂ CH ₃] ⁺
106	[M - COOCH ₂ CH ₃] ⁺

Experimental Protocols

Synthesis of Ethyl 2-formylisonicotinate

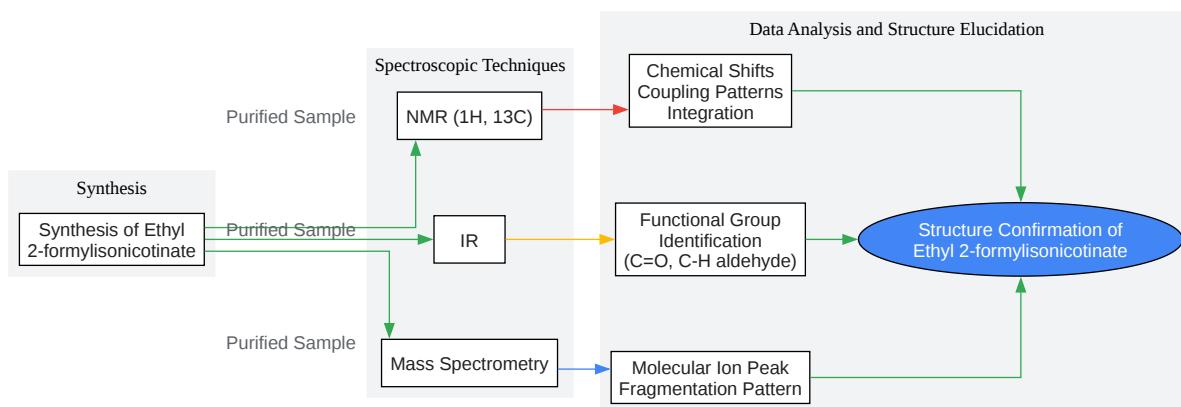
A plausible synthetic route to **Ethyl 2-formylisonicotinate** involves the oxidation of the corresponding alcohol, Ethyl 2-(hydroxymethyl)isonicotinate. A common and effective method for this transformation is the use of manganese dioxide (MnO₂) in a suitable organic solvent.

Procedure:

- Dissolution: Dissolve Ethyl 2-(hydroxymethyl)isonicotinate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

- Oxidation: To the stirred solution, add activated manganese dioxide (MnO_2 , ~5-10 equivalents).
- Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
- Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide. Wash the celite pad with the solvent used for the reaction.
- Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **Ethyl 2-formylisonicotinate**.

Spectroscopic Analysis


Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer. The sample would be dissolved in deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

Mass Spectrometry (MS): Mass spectral data would be acquired using an electron ionization (EI) mass spectrometer. The sample would be introduced directly or via a gas chromatograph (GC-MS).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of **Ethyl 2-formylisonicotinate**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the synthesis and spectroscopic confirmation of **Ethyl 2-formylisonicotinate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 2-formylisonicotinate|CAS 21908-08-7 [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Ethyl 2-formylisonicotinate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b105856#spectroscopic-data-nmr-ir-ms-of-ethyl-2-formylisonicotinate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com